molecular formula C21H27Cl2N5O2 B13923585 Tert-butyl (1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate

Tert-butyl (1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate

Cat. No.: B13923585
M. Wt: 452.4 g/mol
InChI Key: UTXPLVDDFKSRJF-UHFFFAOYSA-N
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Description

Tert-butyl (1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with amino and dichlorophenyl groups, a piperidine ring, and a tert-butyl carbamate group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized by reacting appropriate precursors under controlled conditions. This step often involves the use of reagents such as hydrazine and dichlorobenzene derivatives.

    Substitution Reactions: The amino and dichlorophenyl groups are introduced onto the pyrazine ring through substitution reactions. These reactions may require catalysts and specific reaction conditions to achieve high yields.

    Piperidine Ring Formation: The piperidine ring is formed by cyclization reactions involving suitable precursors. This step may involve the use of reducing agents and specific temperature conditions.

    Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This is typically achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deaminated products.

Scientific Research Applications

Tert-butyl (1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride: A similar compound with a pyrazine ring and dichlorophenyl group, but with different substituents on the piperidine ring.

    (1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)pyrrolidin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone hydrochloride: Another related compound with a pyrazine ring and dichlorophenyl group, but with different functional groups on the piperidine ring.

Uniqueness

Tert-butyl (1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable for diverse scientific research applications.

Properties

Molecular Formula

C21H27Cl2N5O2

Molecular Weight

452.4 g/mol

IUPAC Name

tert-butyl N-[1-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-4-methylpiperidin-4-yl]carbamate

InChI

InChI=1S/C21H27Cl2N5O2/c1-20(2,3)30-19(29)27-21(4)8-10-28(11-9-21)15-12-25-17(18(24)26-15)13-6-5-7-14(22)16(13)23/h5-7,12H,8-11H2,1-4H3,(H2,24,26)(H,27,29)

InChI Key

UTXPLVDDFKSRJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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